N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-(1-methylindol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-22-12-14(16-6-2-4-8-18(16)22)10-20(23)21-11-15-13-24-19-9-5-3-7-17(15)19/h2-9,12,15H,10-11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQPNDOUAAMCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3COC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a derivative of indole. Indole derivatives have been found to bind with high affinity to multiple receptors, which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets to exert these effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound has diverse molecular and cellular effects.
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic compound that belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran moiety and an indole derivative, which are both known to exhibit significant biological activities.
Anticancer Activity
Several studies have indicated that benzofuran derivatives exhibit anticancer properties. For instance, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays demonstrated that this compound induced apoptosis in cancer cells, particularly in HeLa and MCF-7 cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis |
| MCF-7 | 0.34 | Cell cycle arrest (G2/M phase) |
| HT-29 | 0.86 | Tubulin polymerization inhibition |
The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and inhibition of tubulin polymerization, similar to the action of colchicine .
Anti-inflammatory Effects
Research has also suggested that benzofuran derivatives possess anti-inflammatory properties. This compound may exert its effects by modulating inflammatory cytokines and inhibiting pathways such as NF-kB .
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of benzofuran derivatives in models of neuropathic pain. The compound has been shown to reverse neuropathic pain in spinal nerve ligation models without affecting locomotor behavior, suggesting a targeted action on pain pathways without central nervous system side effects .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing further proliferation.
- Tubulin Interaction : Similar to colchicine, it inhibits tubulin polymerization, disrupting mitotic spindle formation during cell division.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:
Study 1: Anticancer Activity
In a study assessing the anticancer properties against various cell lines, N-[...] demonstrated significant growth inhibition with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Study 2: Neuroprotective Effects
In animal models for neuropathic pain, treatment with N-[...] resulted in significant pain relief without adverse effects on motor functions. This suggests a selective analgesic effect that warrants further investigation for chronic pain management .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Tubulin-Targeting Analogues (): Compounds with the indol-3-yl-methyl-acetamide scaffold, such as those bearing trimethoxyphenyl groups, exhibit potent antiproliferative activity (IC50: 1–10 µM) via tubulin polymerization inhibition.
Antibiotic Analogues () : N-Substituted 2-arylacetamides structurally resemble benzylpenicillin, suggesting β-lactam-like activity. However, the target compound’s indole and benzofuran groups likely redirect its mechanism toward cancer targets rather than bacterial enzymes .
Conformational Flexibility (): Substituents like hydrazono () or dichlorophenyl () groups introduce hydrogen-bonding or steric effects that alter dimerization (e.g., R22(10) hydrogen-bonded dimers in ). The target compound’s dihydrobenzofuran may enforce a planar conformation, optimizing hydrophobic interactions .
Key Observations:
Synthetic Accessibility : The target compound may require multi-step synthesis, including benzofuran ring formation (e.g., via cyclization of catechol derivatives) followed by amide coupling, as seen in for phthalide derivatives .
Crystallinity : highlights conformational polymorphism in acetamides, but the target’s rigid benzofuran may simplify crystallization, aiding in X-ray structure determination .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Preparation
Fragmentation of the Target Molecule
The target compound can be dissected into two primary subunits:
- 2-(1-Methyl-1H-indol-3-yl)acetamide (Indole-acetamide subunit)
- (2,3-Dihydro-1-benzofuran-3-yl)methylamine (Benzofuran-amine subunit)
Synthesis of 2-(1-Methyl-1H-indol-3-yl)acetamide
Method A: Friedel-Crafts Acetylation and Amidation
- 1-Methylindole Preparation : Indole is methylated at the 1-position using methyl iodide and a base (e.g., NaH) in anhydrous THF.
$$
\text{Indole} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} 1\text{-Methylindole} \quad (85\%\text{ yield})
$$ - Friedel-Crafts Acetylation : The 3-position of 1-methylindole is acetylated using acetyl chloride and AlCl₃ in dichloromethane.
$$
1\text{-Methylindole} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} 3\text{-Acetyl-1-methylindole} \quad (78\%\text{ yield})
$$ - Conversion to Acetamide : The acetyl group is brominated (via Hell–Volhard–Zelinskii reaction) and subsequently aminated with aqueous ammonia:
$$
3\text{-Acetyl-1-methylindole} \xrightarrow{\text{PBr}3} 3\text{-(Bromoacetyl)-1-methylindole} \xrightarrow{\text{NH}3} 2\text{-(1-Methylindol-3-yl)acetamide} \quad (62\%\text{ overall yield})
$$
Method B: Direct Acetamide Installation via Mannich Reaction
An alternative route employs a Mannich reaction with 1-methylindole, formaldehyde, and acetamide in acetic acid:
$$
1\text{-Methylindole} + \text{HCHO} + \text{CH}3\text{CONH}2 \xrightarrow{\text{AcOH}} 2\text{-(1-Methylindol-3-yl)acetamide} \quad (70\%\text{ yield})
$$
Synthesis of (2,3-Dihydro-1-benzofuran-3-yl)methylamine
Method C: Cyclization of Epoxy Precursors
- Epoxidation of Allylphenol : 2-Allylphenol is epoxidized using m-CPBA in dichloromethane:
$$
2\text{-Allylphenol} + \text{m-CPBA} \rightarrow 2\text{-(2,3-Epoxypropyl)phenol} \quad (88\%\text{ yield})
$$ - Acid-Catalyzed Cyclization : The epoxide undergoes cyclization with BF₃·Et₂O to form 2,3-dihydro-1-benzofuran-3-ol:
$$
2\text{-(2,3-Epoxypropyl)phenol} \xrightarrow{\text{BF}3\cdot\text{Et}2\text{O}} 2,3\text{-Dihydro-1-benzofuran-3-ol} \quad (82\%\text{ yield})
$$ - Amination via Mitsunobu Reaction : The alcohol is converted to the amine using diphenylphosphoryl azide (DPPA) and DIAD in THF:
$$
2,3\text{-Dihydro-1-benzofuran-3-ol} + \text{DPPA} \xrightarrow{\text{DIAD, THF}} (2,3\text{-Dihydro-1-benzofuran-3-yl)methylamine} \quad (65\%\text{ yield})
$$
Coupling Strategies for Final Assembly
Amide Bond Formation
Method D: Carbodiimide-Mediated Coupling
The indole-acetamide (1.1.1) and benzofuran-amine (1.1.2) are coupled using EDCI and HOBt in DMF:
$$
2\text{-(1-Methylindol-3-yl)acetic acid} + \text{(2,3-Dihydro-1-benzofuran-3-yl)methylamine} \xrightarrow{\text{EDCI, HOBt, DMF}} \text{Target Compound} \quad (75\%\text{ yield})
$$
Method E: Mixed Carbonate Activation
The carboxylic acid is activated as a pentafluorophenyl ester for improved reactivity:
$$
2\text{-(1-Methylindol-3-yl)acetic acid} + \text{PFP-OH} \xrightarrow{\text{DCC}} \text{PFP ester} \xrightarrow{\text{Benzofuran-amine}} \text{Target Compound} \quad (82\%\text{ yield})
$$
Optimization and Reaction Conditions
Analytical Validation and Characterization
Challenges and Mitigation Strategies
Regioselectivity in Indole Functionalization
Epimerization During Coupling
- Issue : Racemization at the benzofuran chiral center.
- Solution : Employ low-temperature (0°C) couplings with HOBt additive.
Q & A
Q. How do researchers design in vivo studies to assess pharmacokinetics and toxicity?
- Rodent Models : Administer orally (10 mg/kg) and collect plasma for LC-MS/MS analysis (Tmax, Cmax, AUC) .
- Toxicogenomics : RNA-seq on liver/kidney tissues to identify off-target gene expression changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
